

Application Notes and Protocols for Evaluating AFM24 Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key laboratory techniques to evaluate the bioactivity of **AFM24**, a bispecific, tetravalent antibody that engages innate immune cells to target EGFR-expressing tumors.[1][2] **AFM24** is designed to bind to CD16A on natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1][2] This dual-targeting mechanism induces antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to tumor cell elimination.[1]

Binding Affinity and Specificity Assays

Characterizing the binding properties of **AFM24** to both its immune effector and tumor cell targets is a critical first step in evaluating its bioactivity.

Binding to CD16A-Expressing Effector Cells

This protocol details the assessment of **AFM24** binding to primary human NK cells and macrophages using flow cytometry.

Protocol:

- Effector Cell Preparation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.



- Enrich for primary human NK cells using an appropriate isolation kit.
- For macrophages, differentiate adherent mononuclear cells from PBMCs by culturing with
 50 ng/mL human M-CSF, replenishing the media every 5-6 days for 1-4 weeks.

Binding Reaction:

- Combine increasing concentrations of AFM24 with either human NK cells or macrophages.
- To assess the specificity of the CD16A binding site and potential interference from serum immunoglobulins, perform parallel binding assays in the presence of 10 mg/mL polyclonal human serum IgG.
- Include a negative control antibody, such as an anti-RSV/CD16A bispecific antibody, to confirm specificity.
- Incubate the cell-antibody mixtures at 37°C.

Detection and Analysis:

- Detect cell surface-bound AFM24 using a secondary antibody, for example, an anti-AFM24 monoclonal antibody followed by a fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG.
- Analyze the median fluorescence intensity (MFI) of the stained cells by flow cytometry.
- Calculate the dissociation constant (KD) values by non-linear regression analysis of the binding curves.

Quantitative Data Summary:



Effector Cell Type	Condition	Mean KD (nM)
NK Cells	In absence of competing IgG	6.2 ± 2.0
NK Cells	In presence of 10 mg/mL polyclonal IgG	11.8 ± 4.3
Macrophages	Not specified	13.4 ± 11.2

Data sourced from preclinical evaluations of AFM24.

Binding to EGFR-Expressing Tumor Cells

This protocol outlines the procedure to determine the apparent binding affinity of **AFM24** to various EGFR-positive tumor cell lines.

Protocol:

- Tumor Cell Preparation:
 - Culture EGFR-positive human tumor cell lines (e.g., A-431, A-549, DK-MG, HCT-116).
- Binding Reaction:
 - Incubate the tumor cells with increasing concentrations of AFM24.
 - Include a monovalent anti-EGFR scFv as a control to assess the avidity effect of the bivalent binding of AFM24.
- · Detection and Analysis:
 - Use flow cytometry to measure the binding of AFM24 to the tumor cells.
 - Determine the apparent KD values through non-linear regression.

Quantitative Data Summary:



Tumor Cell Line	EGFR Expression Level	Apparent Affinity (KD) of AFM24 (nM)
A-431	High	8.1
A-431 (control)	High	62.6 (monovalent anti-EGFR scFv)

Data demonstrates that the bivalent binding of **AFM24** results in a substantially higher apparent affinity compared to monovalent binding.

In Vitro Cytotoxicity Assays

Evaluating the ability of **AFM24** to induce the killing of tumor cells by immune effector cells is fundamental to understanding its therapeutic potential.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a calcein-release assay to measure **AFM24**-mediated ADCC by human NK cells.

Protocol:

- Target Cell Labeling:
 - Label EGFR-positive tumor target cells with calcein-AM.
- Co-culture:
 - Culture the calcein-labeled tumor cells with PBMC-derived human NK cells at a specified effector-to-target (E:T) ratio (e.g., 5:1).
 - Add increasing concentrations of AFM24 to the co-culture.
 - Include a negative control antibody and cetuximab as a comparator.



- To assess the impact of competing IgG, perform the assay in the presence of 10 mg/mL of a non-specific monoclonal IgG1, such as palivizumab.
- Data Acquisition and Analysis:
 - After a 4-hour incubation, measure the release of calcein from lysed target cells into the supernatant using a fluorescence plate reader.
 - Calculate the percentage of specific lysis.
 - Determine the half-maximal effective concentration (EC50) and the maximum efficacy
 (Emax) values by non-linear regression of the dose-response curves.

Quantitative Data Summary (ADCC):

Mean EC50 (pM)
0.7 ± 0.4
1.9 ± 1.5
3.3
3.3 ± 2.2
3.4 ± 0.6
5.1 ± 2.8
5.7 ± 3.6
30.4 ± 25.6
47.7 ± 19.0

The potency of **AFM24**-induced ADCC was observed to be independent of the EGFR expression level on the tumor cells.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay



This protocol details a flow cytometry-based assay to quantify **AFM24**-mediated ADCP by macrophages.

Protocol:

- Target Cell Labeling:
 - Label EGFR-positive tumor target cells with a fluorescent dye such as 5chloromethylfluorescein diacetate (CMFDA).
- · Macrophage Preparation:
 - Differentiate macrophages from PBMCs as described in section 1.1.
- Co-culture:
 - Co-culture the CMFDA-labeled tumor cells with the differentiated macrophages at an E:T ratio of 5:1.
 - Add saturating concentrations of AFM24 (>10 μg/mL).
 - Include negative control antibodies (e.g., anti-RSV/CD16A, anti-EGFR/RSV) and cetuximab as a comparator.
- Data Acquisition and Analysis:
 - After a 4-hour incubation, stain the cells with an anti-CD11b antibody to identify macrophages.
 - Use flow cytometry to quantify the percentage of CMFDA-positive (i.e., having phagocytosed tumor cells) CD11b-positive macrophages.
 - Calculate the fold-increase in ADCP compared to the no-antibody control.

Quantitative Data Summary (ADCP):



Tumor Cell Line	Fold-Increase in ADCP (AFM24 vs. Control)	Fold-Increase in ADCP (Cetuximab vs. Control)
DK-MG (EGFRhigh)	7.1	Effective
HCT-116 (EGFRlow)	11.7	1.7

AFM24 induced robust macrophage-mediated ADCP of both EGFRhigh and EGFRlow target cells, whereas cetuximab was only effective against EGFRhigh cells.

Cytokine Release Assay

This assay is crucial for assessing the potential for cytokine release syndrome, a common side effect of immune-engaging therapies.

Protocol:

- Cell Culture:
 - Incubate primary human PBMCs with EGFR-positive human A-431 tumor target cells.
 - Add increasing concentrations of AFM24.
- Supernatant Collection and Analysis:
 - After 24 hours of incubation, collect the cell culture supernatants.
 - Measure the concentrations of various cytokines, such as IL-6, TNF, and IFN-γ, using a multiplex immunoassay or individual ELISAs.

EGFR Signaling Inhibition Assay

While the primary mechanism of action of **AFM24** is through innate cell engagement, it is also important to evaluate its effect on EGFR signaling.

Protocol:

· Cell Culture and Starvation:

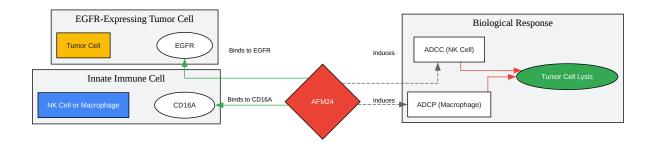


- Seed EGFR-positive tumor cells (e.g., A-431, A-549) in 96-well plates and culture for 20-22 hours.
- Starve the cells in serum-free medium for 4 hours.
- Antibody and EGF Treatment:
 - Incubate the starved cells with serial dilutions of AFM24 for 30 minutes.
 - Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
- · Lysis and Analysis:
 - Wash the cells with ice-cold PBS and lyse them.
 - Quantify the relative amount of phosphorylated EGFR using a Phospho-EGFR ELISA Kit.

Key Finding: The inhibitory activity of **AFM24** on EGFR phosphorylation is over 1000-fold lower than that of cetuximab, suggesting a favorable safety profile with a lower risk of EGFR-related toxicities like skin rash.

Visualized Workflows and Pathways

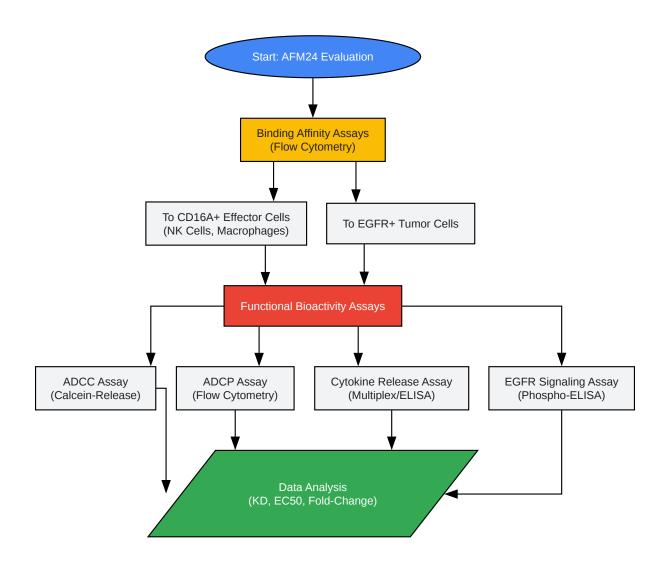
The following diagrams illustrate the key mechanisms and experimental workflows described in these application notes.





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Caption: Mechanism of Action of AFM24.



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Caption: Experimental Workflow for **AFM24** Bioactivity.

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References

- 1. Preclinical evaluation of AFM24, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of AFM24, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors PubMed [pubmed.ncbi.nlm.nih.gov]
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